N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties . The presence of the 4-chlorophenyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is then converted into the desired compound through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which exhibit different biological activities .
Scientific Research Applications
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antiviral, antibacterial, and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-{5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
- N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazole-2-sulfonamide}
Uniqueness
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its specific substitution pattern and the presence of both the 4-chlorophenyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H12ClN3OS |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H12ClN3OS/c17-13-8-6-11(7-9-13)10-14-19-20-16(22-14)18-15(21)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20,21) |
InChI Key |
LAUFJGUGOUCVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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